N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15755496
Molecular Formula: C11H17N5
Molecular Weight: 219.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N5 |
|---|---|
| Molecular Weight | 219.29 g/mol |
| IUPAC Name | N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H17N5/c1-8-5-13-16(4)10(8)6-12-11-9(2)7-15(3)14-11/h5,7H,6H2,1-4H3,(H,12,14) |
| Standard InChI Key | VQLIDFWKSCIDFK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1NCC2=C(C=NN2C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine features two 1,4-dimethylpyrazole units linked by a –CH2–NH– group. The pyrazole rings adopt a planar conformation, with methyl groups at positions 1 and 4 contributing to steric hindrance and electronic modulation. The molecular formula is C11H18N6, yielding a molecular weight of 234.31 g/mol.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H18N6 |
| Molecular Weight | 234.31 g/mol |
| Melting Point | 142–145°C (estimated) |
| Solubility | DMSO > 10 mg/mL |
| LogP (Partition Coefficient) | 1.8 (predicted) |
The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitates its use in biological assays, while its moderate LogP suggests balanced hydrophobicity for membrane permeability.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step sequence starting from 1,4-dimethyl-1H-pyrazole precursors. A common approach includes:
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Mannich Reaction: Condensation of 1,4-dimethyl-1H-pyrazole with formaldehyde and ammonium chloride to form the methylene amine bridge .
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Nucleophilic Substitution: Introduction of the second pyrazole unit via SN2 reactions under basic conditions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Mannich Reaction | Formaldehyde, NH4Cl, EtOH, 60°C | 65–70 |
| Alkylation | K2CO3, DMF, 80°C | 55–60 |
Optimization studies emphasize the role of solvent choice (e.g., DMF vs. acetonitrile) and base strength (K2CO3 vs. NaH) in improving yields .
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrazole rings undergo regioselective electrophilic substitution at position 3, influenced by methyl group directing effects. For example, nitration with HNO3/H2SO4 introduces nitro groups at this position, enabling further derivatization .
Oxidation and Reduction
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Oxidation: Treatment with KMnO4 in acidic media oxidizes the methylene bridge to a ketone, forming N-(1,4-dimethyl-1H-pyrazol-5-yl)carbonyl-1,4-dimethyl-1H-pyrazol-3-amine.
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Reduction: Catalytic hydrogenation (H2/Pd-C) reduces the amine bridge to a secondary amine, altering biological activity.
Industrial and Agricultural Applications
Agrochemical Development
The compound serves as an intermediate in synthesizing fungicides and herbicides. Its methyl groups enhance stability under field conditions, while the amine bridge allows functionalization with bioactive moieties.
Material Science
Incorporation into metal-organic frameworks (MOFs) improves thermal stability (decomposition temperature >300°C), making it suitable for catalytic applications .
Comparative Analysis with Analogues
Table 3: Comparison with Structurally Similar Compounds
The addition of methyl groups enhances both enzymatic affinity and metabolic stability, underscoring structure-activity relationship (SAR) principles .
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